4-Pyrazinylbenzeneacetaldehyde
Description
4-Pyrazinylbenzeneacetaldehyde is an aromatic aldehyde derivative featuring a pyrazine ring fused to a benzene moiety, with an acetaldehyde functional group. Its structure combines electron-rich aromatic systems with reactive aldehyde groups, enabling applications in cross-coupling reactions and ligand design.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(4-pyrazin-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-8-5-10-1-3-11(4-2-10)12-9-13-6-7-14-12/h1-4,6-9H,5H2 |
InChI Key |
APYWXZSXXZXTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Pyrazinylbenzeneacetaldehyde with structurally or functionally related aldehydes, based on available literature:
Key Observations:
- However, its bioactivity remains unexplored, unlike 4-hydroxybenzaldehyde, which shows anticancer and anti-inflammatory properties .
- Reactivity: The electron-deficient pyrazine ring may alter aldehyde reactivity compared to simpler analogs. For example, pyrazine-2-carboxaldehyde is known to form stable Schiff bases with amines , suggesting similar behavior in this compound.
Limitations and Research Recommendations
The lack of direct studies on this compound necessitates caution in extrapolating data from analogs. Key priorities for future research include:
Synthetic Characterization : Elucidate solubility, stability, and reactivity under varying conditions.
Comparative Studies : Directly compare with pyrazine-2-carboxaldehyde and benzeneacetaldehyde derivatives to assess structural advantages.
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